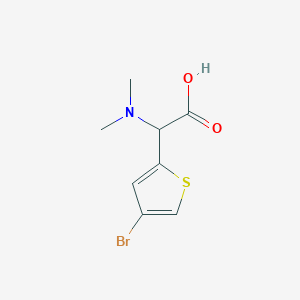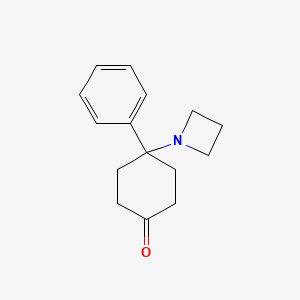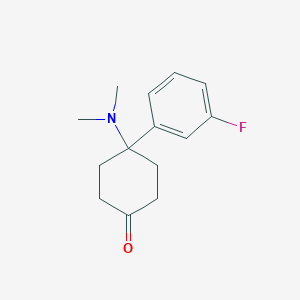
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one
概要
説明
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one is a useful research compound. Its molecular formula is C14H18FNO and its molecular weight is 235.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.137242360 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicity Assessment and Environmental Impact
A study reviewed the toxicity of crude 4-methylcyclohexanemethanol (MCHM), highlighting the importance of understanding chemical toxicity for environmental and human health safety. This kind of research is crucial for assessing potential risks associated with chemical spills and industrial use of cyclohexane derivatives, which could relate to the safety protocols around chemicals like 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one (Paustenbach et al., 2015).
Development of Chemosensors
Research on 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for the development of chemosensors highlights the application of cyclohexane derivatives in detecting metal ions, anions, and neutral molecules. This implies potential applications for this compound in the development of chemosensors due to structural similarities (P. Roy, 2021).
Catalytic Oxidation Processes
Studies on the catalytic oxidation of cyclohexene provide insights into the chemical industry's use of cyclohexane derivatives for producing various products with different oxidation states and functional groups. These findings suggest potential industrial applications in synthesizing intermediates for the chemical industry using compounds like this compound (Hongen Cao et al., 2018).
Pharmaceutical Applications
The review and classification of indole synthesis methods underscore the pharmaceutical importance of cyclohexane derivatives in synthesizing complex organic compounds, including indoles, which are key structures in many pharmaceutical drugs. This highlights the potential pharmaceutical applications of this compound in synthesizing bioactive molecules (D. Taber & Pavan K. Tirunahari, 2011).
Food Safety and Bioavailability
Research on plant betalains, with a focus on their safety, antioxidant activity, clinical efficacy, and bioavailability, suggests an interest in natural compounds for food and health applications. While not directly related, the study indicates a broader interest in understanding the health implications and potential benefits of chemical compounds derived from plants or synthetically similar to this compound (M. Khan, 2016).
特性
IUPAC Name |
4-(dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-16(2)14(8-6-13(17)7-9-14)11-4-3-5-12(15)10-11/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNWMBGOWOJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
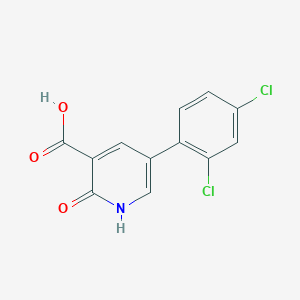


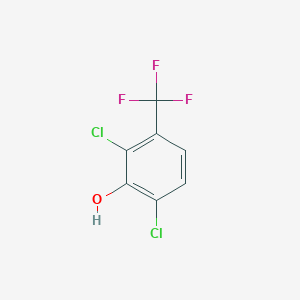



![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
